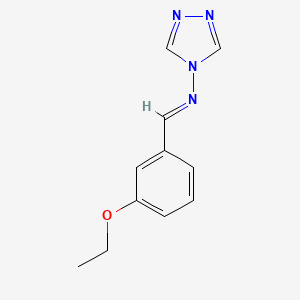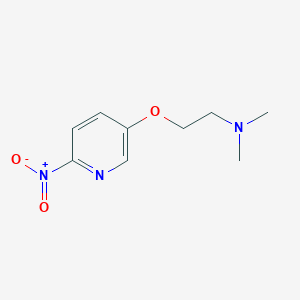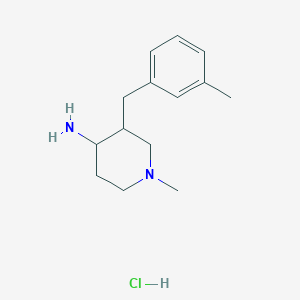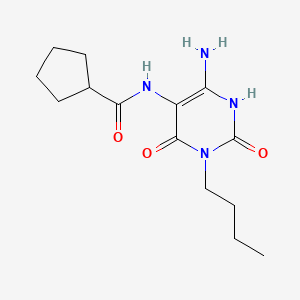
2-cyanopyridine-4-carbohydrazide;4-methylbenzenesulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyanopyridine-4-carbohydrazide;4-methylbenzenesulfonic acid is a compound that combines the structural features of both 2-cyanopyridine and 4-methylbenzenesulfonic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyanopyridine-4-carbohydrazide typically involves the reaction of 2-cyanopyridine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
For the preparation of 4-methylbenzenesulfonic acid, toluene is sulfonated using concentrated sulfuric acid or oleum. The reaction is exothermic and requires careful temperature control to avoid side reactions. The product is then purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of these compounds may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
2-cyanopyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms.
4-methylbenzenesulfonic acid can participate in:
Electrophilic substitution: The methyl group on the benzene ring activates the ring towards electrophilic substitution reactions, such as nitration or halogenation.
Sulfonation: The sulfonic acid group can undergo further sulfonation reactions to form disulfonic acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, such as hydrazides or amines.
Substitution: Substituted pyridine derivatives or sulfonated benzene derivatives.
科学研究应用
2-cyanopyridine-4-carbohydrazide;4-methylbenzenesulfonic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-cyanopyridine-4-carbohydrazide;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular pathways, leading to changes in cell signaling and function.
相似化合物的比较
Similar Compounds
2-cyanopyridine: A precursor in the synthesis of 2-cyanopyridine-4-carbohydrazide.
4-methylbenzenesulfonic acid: A component of the compound, known for its use in sulfonation reactions.
Pyridine derivatives: Compounds with similar structures and reactivity, used in various chemical and pharmaceutical applications.
Uniqueness
2-cyanopyridine-4-carbohydrazide;4-methylbenzenesulfonic acid is unique due to its combined structural features, which confer distinct chemical reactivity and potential applications. The presence of both the pyridine ring and the sulfonic acid group allows for diverse chemical modifications and interactions, making it a versatile compound in research and industry.
属性
分子式 |
C35H36N8O11S3 |
|---|---|
分子量 |
840.9 g/mol |
IUPAC 名称 |
2-cyanopyridine-4-carbohydrazide;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/2C7H6N4O.3C7H8O3S/c2*8-4-6-3-5(1-2-10-6)7(12)11-9;3*1-6-2-4-7(5-3-6)11(8,9)10/h2*1-3H,9H2,(H,11,12);3*2-5H,1H3,(H,8,9,10) |
InChI 键 |
BJUMEEPTRFSPMT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1=CN=C(C=C1C(=O)NN)C#N.C1=CN=C(C=C1C(=O)NN)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






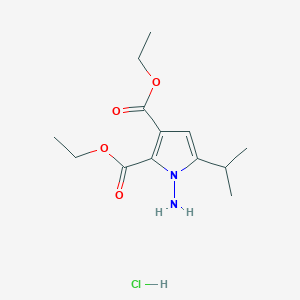
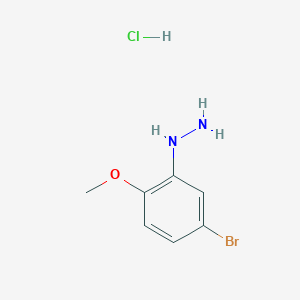
![2-[4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetic acid](/img/structure/B13100569.png)

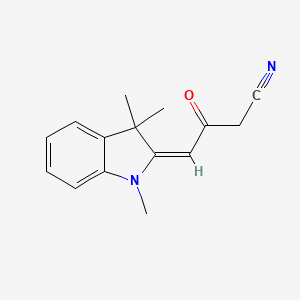
![5-Methyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B13100590.png)
